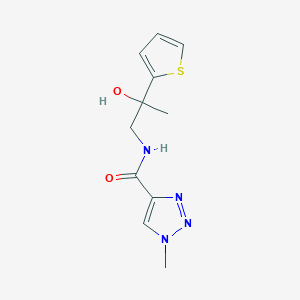

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

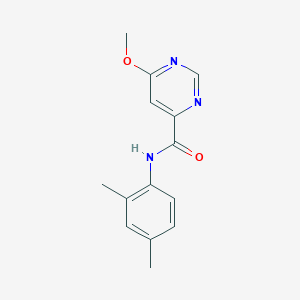

Overview

Description

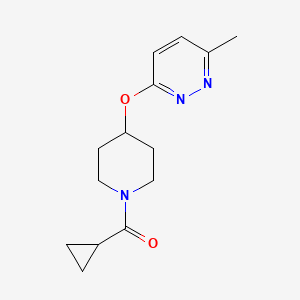

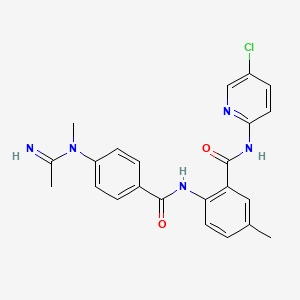

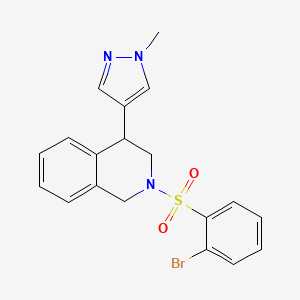

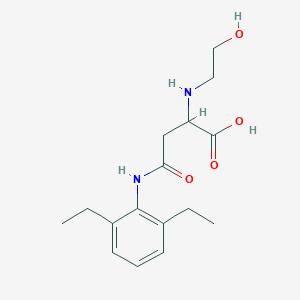

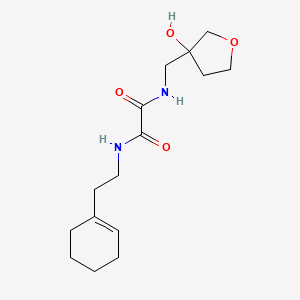

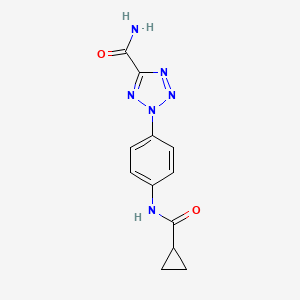

“N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a synthetic compound that likely contains a thiophene group, a triazole group, and a carboxamide group. These groups are common in many pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophenes can generally be synthesized through various methods including electrophilic and nucleophilic substitutions . The triazole group can be synthesized through a variety of methods, including the Huisgen cycloaddition or the click reaction .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Thiophene is a five-membered ring with one sulfur atom . The triazole group is a five-membered ring containing two nitrogen atoms . The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis

Thiophenes are known to react with electrophiles, and the substitution reactions can be influenced by the heteroatom and by substituents on the ring . The reactivity of the triazole and carboxamide groups would depend on the specific conditions and reagents used.Scientific Research Applications

Pharmacological Properties

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, as a triazole derivative, has been found to possess valuable pharmacological properties. Specifically, such compounds have demonstrated anti-convulsive activity and are potentially useful in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).

Antibacterial and Antifungal Activities

Research has indicated that triazole derivatives, like the one , show notable in vitro antibacterial and antifungal activities. These activities have been observed against various pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011).

Chemical Synthesis and Reactions

These compounds are also significant in chemical synthesis, where they are involved in reactions such as the formation of N-phenyl-N′-(2-diazo-2-carbamoylacetyl)urea and -thiourea through the reaction with phenyl isocyanate and phenyl isothiocyanate (Akat'ev, Bakulev, Mokrushin, & Lebedev, 1992).

DNA Methylation Inhibition

Newly synthesized 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, which include structures similar to the subject compound, have been studied for their anti-tumor activity and effects on the methylation level of tumor DNA. This suggests potential applications in cancer research and therapy (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).

Angiotensin II Antagonism

Triazole derivatives have been synthesized and evaluated as angiotensin II antagonists. This suggests their potential utility in cardiovascular disease management (Ashton, Cantone, Chang, Hutchins, Strelitz, Maccoss, Chang, Lotti, Faust, & Chen, 1993).

Bioimaging Applications

Triazole-based compounds have been used to create efficient fluorescent chemosensors for Zn2+, demonstrating their application in bioimaging. This has implications for intracellular imaging and medical diagnostics (Iniya, Jeyanthi, Krishnaveni, Mahesh, & Chellappa, 2014).

Mechanism of Action

properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S/c1-11(17,9-4-3-5-18-9)7-12-10(16)8-6-15(2)14-13-8/h3-6,17H,7H2,1-2H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXHFAFMCPUQGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN(N=N1)C)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-benzoxazole](/img/structure/B2884735.png)

![N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2884738.png)

![3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2884744.png)

![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2884752.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2884753.png)